2-Methyl-4-(trifluoromethyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-9-2-4(10-3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSYSDVLOWRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343700 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-67-6 | |
| Record name | 2-Methyl-5-(trifluoromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(trifluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS: 33468-67-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-(trifluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including the imidazole core and the electron-withdrawing trifluoromethyl group, impart valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, quantitative biological data on related compounds, and an exploration of its potential mechanism of action are presented to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 150.10 g/mol .[1] The presence of the trifluoromethyl group significantly influences its electronics and lipophilicity, contributing to its enhanced metabolic stability and membrane permeability, which are desirable characteristics for drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33468-67-6 | [1] |
| Molecular Formula | C₅H₅F₃N₂ | [1] |
| Molecular Weight | 150.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 179.00°C - 180.00°C | [No specific citation found] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Characteristic resonances for imidazole protons typically appear in the range of 6.77-7.66 ppm. | [2] |
| ¹³C NMR | Imidazole carbon signals (C4/C5) are expected between 124.87-132.43 ppm. | [2] |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. | [3] |
| IR | C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. | [No specific citation found] |
Synthesis and Experimental Protocols
General Synthetic Approach: Multi-component Reaction
A common and efficient method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, a plausible synthetic route would involve a trifluoromethylated 1,2-dicarbonyl equivalent, acetaldehyde, and an ammonia source.
Experimental Protocol: Synthesis of a this compound Derivative
The following protocol describes the synthesis of a related compound, 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole, which illustrates a common synthetic manipulation of the imidazole core.[4]
Materials:
-
2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole (9.3 g)
-
Acetic acid (46.1 ml)
-
48% Hydrobromic acid (46.5 ml)
-
Concentrated ammonia
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 9.3 g of 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole in a mixture of 46.1 ml of acetic acid and 46.5 ml of 48% strength hydrobromic acid.
-
Heat the solution under reflux for 48 hours.
-
Concentrate the solution in a rotary evaporator to form a thick paste.
-
Dilute the paste with water.
-
Adjust the pH to 11 with concentrated ammonia.
-
Extract the aqueous solution several times with ethyl acetate.
-
Dry the combined organic phases and filter.
-
Concentrate the filtrate in a rotary evaporator until a thick suspension is produced.
-
Cool the suspension and filter the crystalline product.
-
Dry the crystallisate in vacuo to yield 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.
This protocol for a derivative highlights the stability of the this compound core to harsh reaction conditions, a valuable property for its use as a building block in further chemical synthesis.
Biological Activity and Potential Applications
The incorporation of a trifluoromethyl group into the imidazole scaffold has been shown to enhance biological activity. Derivatives of this compound have demonstrated potential in various therapeutic areas, including as antimicrobial, antiviral, and anticancer agents.[1]
Antimicrobial and Antiviral Activity
Trifluoromethyl-substituted imidazoles and related benzimidazoles have shown promising antimicrobial activities.[5] The mechanism of action for some imidazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. A proposed mechanism for the antibacterial action of some imidazole derivatives is the inhibition of the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, which is essential for protecting microbes from nitric oxide-mediated damage.
Derivatives of this compound have also exhibited significant antiviral activity. For instance, a notable derivative showed an IC₅₀ value of 0.35 µM against the ectromelia virus, indicating potent antiviral efficacy.[1]
Anticancer Activity and Mechanism of Action
Imidazole derivatives are being investigated for their potential as anticancer agents, with some compounds showing the ability to inhibit tyrosine kinases involved in cancer progression.[1] While specific IC₅₀ values for this compound against tyrosine kinases are not publicly available, a study on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives demonstrated inhibitory activity against p38 MAP kinase. One of the synthesized compounds, AA6 , exhibited an IC₅₀ value of 403.57 ± 6.35 nM against p38 MAP kinase. This suggests that the 4-(trifluoromethyl)-1H-imidazole scaffold could be a valuable starting point for the development of p38 MAPK inhibitors.
Table 3: Biological Activity of a 4-(Trifluoromethyl)-1H-imidazole Derivative
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay | Reference(s) |
| AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative) | p38 MAP Kinase | 403.57 ± 6.35 | In vitro kinase assay | [No specific citation found] |
Signaling Pathway Involvement: p38 MAP Kinase Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines. Its activation is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell cycle regulation. The inhibition of p38 MAPK is a validated therapeutic strategy for various inflammatory diseases and cancers. The finding that a derivative of 4-(trifluoromethyl)-1H-imidazole inhibits p38 MAP kinase suggests a potential mechanism of action for its observed anti-inflammatory and anticancer effects.
Below is a simplified representation of the p38 MAPK signaling pathway, which can be a target for compounds based on the this compound scaffold.
Conclusion
This compound is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of an imidazole core and a trifluoromethyl group confers favorable properties for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and mechanisms of action, the existing data on its derivatives suggest that it is a promising scaffold for the design of potent and selective inhibitors of various biological targets, including enzymes involved in microbial and viral replication, as well as kinases implicated in cancer and inflammatory diseases. This technical guide provides a foundational resource for researchers interested in exploring the potential of this intriguing molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known characteristics, detailed experimental protocols for property determination, and a visualization of a relevant synthetic workflow.
Core Physicochemical Properties
This compound is a solid compound with the molecular formula C₅H₅F₃N₂ and a molecular weight of 150.10 g/mol .[1] Its structure, featuring a methyl group at the 2-position and a trifluoromethyl group at the 4-position of the imidazole ring, imparts unique electronic and steric properties that influence its chemical behavior and biological activity.[2] The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive moiety in drug design.[2]
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₅F₃N₂ | - | [1] |
| Molecular Weight | 150.10 g/mol | - | [1] |
| CAS Number | 33468-67-6 | - | [1] |
| Physical Form | Solid | Experimental | [3] |
| Melting Point | Not available | - | |
| Boiling Point | 186.1 ± 40.0 °C | Predicted | |
| pKa | 10.65 ± 0.10 | Predicted | |
| logP (Octanol-Water Partition Coefficient) | Not available | - | |
| Water Solubility | Not available | - |
Experimental Protocols
This section details standardized experimental methodologies for the determination of key physicochemical properties of this compound and related heterocyclic compounds.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an imidazole derivative, which can act as a weak base, the pKa of its conjugate acid is typically determined.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the imidazole has been protonated.
Solubility Determination (Shake-Flask Method)
Aqueous solubility is a crucial parameter for drug absorption and distribution. The shake-flask method is a standard technique for its determination.
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV/MS).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Purification Workflow
The synthesis of substituted imidazoles often involves multi-component reactions. The following diagram illustrates a general workflow for the synthesis and purification of a trifluoromethylated imidazole derivative, which is a relevant process for professionals in drug development.
Biological and Medicinal Chemistry Context
Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a trifluoromethyl group, as in this compound, can significantly modulate these activities.[2] This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and agrochemical development.[2] For instance, derivatives of this compound have shown potential as antiviral agents and as inhibitors of tyrosine kinases, which are implicated in cancer.[2]
Safety and Handling
This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][4][5][6]
References
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)-1H-imidazole
This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its core chemical properties, synthesis methodologies, and its emerging role in various therapeutic areas, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Information
This compound is a substituted imidazole, a class of compounds known for its wide range of biological activities. The incorporation of a trifluoromethyl group (-CF₃) often enhances the metabolic stability and lipophilicity of the molecule, making it a valuable building block in the design of novel therapeutic agents.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₅F₃N₂ | [1][2] |
| Molecular Weight | 150.10 g/mol | [1][2] |
| CAS Registry Number | 33468-67-6 | [1][2] |
| IUPAC Name | This compound | |
| Alternative Name | 2-methyl-5-(trifluoromethyl)-1H-imidazole | [1] |
| Physical Form | Solid | [2] |
Synthesis and Experimental Protocols
The synthesis of substituted imidazoles is a well-established area of organic chemistry, with several methodologies available. For this compound, multi-component reactions are a common and efficient approach.
This protocol outlines a general methodology for the synthesis of trifluoromethyl-substituted imidazoles based on multi-component reaction principles.[1]
Objective: To synthesize this compound via a one-pot reaction.
Materials:
-
A trifluoromethyl-containing ketone or a related precursor
-
An appropriate aldehyde
-
Ammonium acetate
-
Solvent (e.g., Dimethylformamide - DMF)
-
Catalyst (e.g., Sodium metabisulfite)
-
Standard laboratory glassware for reflux reactions
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the trifluoromethyl-ketone precursor, the aldehyde, and ammonium acetate in equimolar amounts.
-
Solvent and Catalyst Addition: Add DMF as the solvent to dissolve the reactants. Introduce a catalytic amount of sodium metabisulfite to the mixture.
-
Reflux: Heat the reaction mixture to reflux. The temperature and duration will depend on the specific substrates but typically ranges from 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring the mixture into a beaker of ice-cold water.
-
Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.
Biological Significance and Applications in Drug Development
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3][4][5] The unique properties of this compound make it a compound of interest for developing new therapeutic agents.
Antiviral and Anticancer Potential: Research has highlighted the potential of imidazole derivatives, including those with a trifluoromethyl group, in antiviral and anticancer applications.[1] The trifluoromethyl group can modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.[1] Studies have shown that certain derivatives exhibit significant activity against various viruses and can induce apoptosis in cancer cells.[1] Imidazole-based compounds are being investigated as inhibitors of key enzymes in cancer progression, such as sirtuins.[6]
Mechanism of Action: The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, which facilitates passage through cellular membranes to engage with intracellular targets.[1] The imidazole ring itself can participate in hydrogen bonding and coordination with metal ions, which is crucial for its role in the active sites of enzymes.[7]
The following diagram illustrates a typical workflow for the investigation of this compound as a potential drug candidate.
Caption: Drug discovery workflow for imidazole derivatives.
References
- 1. This compound | 33468-67-6 | Benchchem [benchchem.com]
- 2. 2-Methyl-4-trifluoromethyl-1H-imidazole 33468-67-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. scispace.com [scispace.com]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
Spectroscopic Profile of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS No: 33468-67-6, Molecular Formula: C₅H₅F₃N₂). Due to the limited availability of experimentally published spectra for this specific compound, this guide presents a combination of reported data for closely related analogs and predicted spectroscopic values derived from established principles of NMR, IR, and mass spectrometry. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including substituted imidazoles and molecules containing trifluoromethyl groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~7.5-7.7 | Singlet (or very narrow multiplet) | 1H | H5 (imidazole ring) | - |
| ~2.4-2.5 | Singlet | 3H | -CH₃ | - |
| Broad Signal | Singlet | 1H | N-H | - |
Note: The exact chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like CDCl₃, it may be a sharper singlet, while in protic solvents like DMSO-d₆, it will be broader and may exchange with residual water.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~148-150 | Singlet | C2 (imidazole ring) |
| ~135-138 | Quartet | C4 (imidazole ring, coupled to -CF₃) |
| ~120-125 | Quartet | -CF₃ |
| ~118-122 | Singlet | C5 (imidazole ring) |
| ~13-15 | Singlet | -CH₃ |
Note: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (¹JCF). The C4 carbon, directly attached to the -CF₃ group, will also exhibit a quartet splitting (²JCCF).
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3300 | Broad, Medium | N-H stretch |
| 2900-3000 | Weak-Medium | C-H stretch (aromatic and methyl) |
| ~1600-1650 | Medium | C=N stretch |
| ~1500-1580 | Medium | C=C stretch (imidazole ring) |
| 1100-1300 | Strong | C-F stretch (symmetric and asymmetric) |
| ~700-900 | Medium | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 131 | Moderate | [M - F]⁺ |
| 81 | Moderate | [M - CF₃]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for the N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 200 ppm, centered around 100 ppm.
-
A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
For GC-MS, use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.
-
In the ion source, bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the complementary nature of these techniques.
Caption: Workflow for Spectroscopic Analysis.
Caption: Complementary Nature of Spectroscopic Techniques.
An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Disclaimer: As of November 2025, a specific crystal structure for 2-Methyl-4-(trifluoromethyl)-1H-imidazole is not publicly available in crystallographic databases. This guide is therefore based on the analysis of the closely related analogue, 2-(trifluoromethyl)-1H-imidazole, and established principles of imidazole chemistry and crystallography. The experimental protocols provided are representative methodologies for the synthesis and structural determination of similar compounds.
This technical guide provides a comprehensive overview of the anticipated crystal structure, potential synthesis, and crystallographic analysis of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the structural and chemical properties of fluorinated heterocyclic compounds.
Predicted Crystallographic Data
The crystal structure of this compound is expected to share similarities with other small, substituted imidazole molecules. In the absence of specific data, the crystallographic parameters for the analogous compound, 2-(trifluoromethyl)-1H-imidazole, are presented below as a predictive reference.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 7.5862 |
| b (Å) | 9.8792 |
| c (Å) | 7.6926 |
| α (°) | 90 |
| β (°) | 108.970 |
| γ (°) | 90 |
| Volume (ų) | Not Available |
| Z | 4 |
Table 1: Crystallographic data for the analogous compound 2-(trifluoromethyl)-1H-imidazole.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of 2,4-disubstituted imidazoles can be achieved through various established methods.[2][3][4][5][6] A plausible synthetic route for this compound is outlined below.
Materials:
-
1,1,1-Trifluoro-3-bromopropan-2-one
-
Acetamidine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of acetamidine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in ethanol, add 1,1,1-trifluoro-3-bromopropan-2-one (1.1 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane).
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure would be performed using a single-crystal X-ray diffractometer.[7][8]
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Cryosystem for low-temperature data collection (e.g., 100 K).
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Initial X-ray diffraction images are collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
The collected data is processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Biological Significance
Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[9][10] The incorporation of a trifluoromethyl group can further enhance the pharmacological properties of a molecule.[11][12]
The trifluoromethyl group is known to increase metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[11] Therefore, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents with potential applications in various disease areas, including but not limited to, infectious diseases, oncology, and inflammatory conditions. The imidazole core itself is a key component in many biologically active molecules and can interact with various biomolecules.[10]
References
- 1. 2-(trifluoromethyl)-1H-imidazole | C4H3F3N2 | CID 585838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sites.unimi.it [sites.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
Solubility Profile of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the solubility of structurally related compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound in various solvents is provided to enable researchers to generate precise data.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The imidazole scaffold is a common motif in many biologically active molecules and pharmaceuticals. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound is crucial for its application in drug discovery and development, as solubility directly impacts bioavailability and formulation.
Qualitative Solubility Assessment
-
Imidazole: The parent compound, 1H-imidazole, is a white or colorless solid that is highly soluble in water and polar organic solvents. It is very soluble in ethanol, and soluble in diethyl ether, acetone, and pyridine, but only slightly soluble in benzene. The high solubility in polar solvents is attributed to the ability of the imidazole ring to form hydrogen bonds.
-
2-Methylimidazole: The addition of a methyl group at the 2-position, as in 2-methyl-1H-imidazole, results in a compound that is also a white or colorless solid and is highly soluble in water and polar organic solvents.
-
Effect of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group
Tautomerism in 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the tautomerism of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group significantly influences the electronic properties of the imidazole ring, thereby affecting the equilibrium between its tautomeric forms. Understanding this equilibrium is crucial for elucidating reaction mechanisms, predicting molecular interactions, and designing novel therapeutic agents. This document outlines the theoretical basis of tautomerism in this molecule, presents detailed experimental protocols for its characterization, and discusses computational approaches for predicting tautomer stability and spectroscopic properties.
Introduction to Tautomerism in Imidazoles
Tautomers are structural isomers of chemical compounds that readily interconvert.[1] In the case of unsymmetrically substituted imidazoles, such as this compound, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two distinct tautomeric forms: This compound and 2-Methyl-5-(trifluoromethyl)-1H-imidazole . The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, temperature, and pH.[1]
The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the adjacent nitrogen atom, thereby influencing the position of the tautomeric equilibrium.
Tautomeric Forms of this compound
The two tautomers of this compound are depicted below. For clarity in spectroscopic discussions, the carbon atoms of the imidazole ring are numbered.
Caption: Tautomeric equilibrium of this compound.
Experimental Characterization of Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[2] The chemical shifts of the imidazole ring protons and carbons are sensitive to the electronic environment and can therefore be used to distinguish between the two tautomers.
Key Spectroscopic Markers
Based on studies of analogous substituted imidazoles, the following spectroscopic features are anticipated to be key in distinguishing the tautomers of this compound:
-
¹³C NMR Spectroscopy : The difference in chemical shifts (Δδ) between the C4 and C5 carbons of the imidazole ring is a diagnostic indicator of the predominant tautomeric form.[3][4]
-
¹H NMR Spectroscopy : The chemical shift of the C-H proton on the imidazole ring will differ between the two tautomers. Due to rapid proton exchange, the NH proton is often not observable or appears as a broad signal.[3]
-
¹⁹F NMR Spectroscopy : The chemical shift of the trifluoromethyl group may also be sensitive to the tautomeric state of the imidazole ring.
Experimental Protocols
The following protocols are recommended for the experimental investigation of the tautomerism of this compound.
-
Dissolve a known concentration of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Prepare a series of samples in different solvents to investigate the effect of solvent polarity on the tautomeric equilibrium.
-
For variable temperature studies, ensure the chosen solvent has a suitable boiling and freezing point range.
A comprehensive NMR analysis should be performed to identify and quantify the tautomeric forms.
Caption: Experimental workflow for NMR analysis of tautomerism.
Table 1: Summary of NMR Experiments for Tautomer Analysis
| Experiment | Purpose | Key Parameters to Analyze |
| ¹H NMR | To identify signals of the imidazole ring protons and determine their chemical shifts. | Chemical shifts of C4-H and C5-H; Integration of signals if distinct peaks for each tautomer are observed. |
| ¹³C NMR | To determine the chemical shifts of the imidazole ring carbons and calculate Δδ(C4-C5).[4] | Chemical shifts of C2, C4, and C5; The difference in chemical shifts between C4 and C5. |
| ¹⁹F NMR | To observe the chemical shift of the CF₃ group and its potential variation with tautomeric form. | Chemical shift of the CF₃ signal. |
| Variable Temperature (VT) NMR | To study the effect of temperature on the tautomeric equilibrium and potentially resolve exchanging signals. | Changes in chemical shifts and signal coalescence with temperature. |
| 2D NMR (HSQC, HMBC) | To unambiguously assign proton and carbon signals to the correct atoms in the imidazole ring. | Correlation peaks between protons and carbons. |
Computational Investigation of Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies.[5] These methods can predict the relative stabilities of tautomers and their corresponding NMR chemical shifts.
Computational Workflow
A typical computational workflow for studying the tautomerism of this compound is outlined below.
Caption: Workflow for computational analysis of tautomerism.
Recommended Computational Protocol
-
Structure Preparation : Build the 3D structures of both the this compound and 2-Methyl-5-(trifluoromethyl)-1H-imidazole tautomers.
-
Geometry Optimization and Frequency Calculation : Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
-
Energy Calculation : From the output of the frequency calculations, determine the Gibbs free energies (G) of each tautomer. The relative energy (ΔG) will indicate the more stable tautomer.
-
NMR Chemical Shift Calculation : Using the optimized geometries, calculate the ¹³C and ¹H NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.
-
Data Analysis : Compare the calculated relative energies with the experimentally determined equilibrium constant. Correlate the calculated NMR chemical shifts with the experimental spectra to assign the signals to the respective tautomers.
Data Summary
The following table should be populated with experimental and computational data to provide a clear comparison of the properties of the two tautomers.
Table 2: Comparative Data for Tautomers of this compound
| Property | This compound | 2-Methyl-5-(trifluoromethyl)-1H-imidazole |
| Experimental ¹³C Chemical Shifts (ppm) | ||
| C2 | ||
| C4 | ||
| C5 | ||
| Δδ (C4-C5) | ||
| Experimental ¹H Chemical Shift (ppm) | ||
| C-H | ||
| Calculated Relative Gibbs Free Energy (kcal/mol) | ||
| Gas Phase | ||
| In DMSO | ||
| In Chloroform | ||
| Calculated ¹³C Chemical Shifts (ppm) | ||
| C2 | ||
| C4 | ||
| C5 | ||
| Δδ (C4-C5) | ||
| Calculated ¹H Chemical Shift (ppm) | ||
| C-H |
Conclusion
The tautomeric equilibrium of this compound is a critical aspect of its chemical behavior. A combined experimental and computational approach, as outlined in this guide, will enable a thorough characterization of this equilibrium. The use of ¹³C NMR spectroscopy, with a focus on the chemical shift difference between C4 and C5, provides a robust method for identifying the predominant tautomer in solution. Computational modeling offers valuable insights into the intrinsic stability of the tautomers and aids in the interpretation of spectroscopic data. A comprehensive understanding of the tautomerism of this molecule will undoubtedly facilitate its application in drug discovery and development.
References
- 1. Tautomer [chemeurope.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
The Genesis of a Key Fluorinated Heterocycle: A Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical evolution of synthetic routes for 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group imparts unique properties, including enhanced metabolic stability and lipophilicity, making this imidazole derivative a valuable building block in the design of novel therapeutic agents and functional materials. This document provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols for seminal reactions, and a comparative analysis of the available methods.
Historical Context and Discovery
The synthesis of fluorinated organic compounds has been a pivotal area of research since the pioneering work of Frédéric Swarts in the late 19th century. However, the introduction of the trifluoromethyl group into heterocyclic systems gained significant momentum in the mid-20th century with the development of new trifluoromethylating agents. The discovery and synthesis of this compound are intrinsically linked to these broader advancements in organofluorine chemistry. Early methods for the synthesis of imidazole derivatives, such as the Debus-Radziszewski reaction, laid the groundwork for constructing the core imidazole ring. Subsequent innovations focused on the challenging task of introducing the trifluoromethyl group onto the pre-formed heterocycle or incorporating it during the cyclization process.
Core Synthetic Strategies
The synthesis of this compound has been approached through several key strategies, each with its own set of advantages and limitations. These methods can be broadly categorized into:
-
Cyclization of Trifluoromethylated Precursors: This approach involves the construction of the imidazole ring from acyclic starting materials that already contain the trifluoromethyl group.
-
Trifluoromethylation of a Pre-formed Imidazole Ring: This strategy focuses on the direct introduction of a CF3 group onto a 2-methylimidazole scaffold.
-
Ring Transformation Reactions: More novel approaches involve the conversion of other heterocyclic systems into the desired imidazole derivative.
A pivotal method for the synthesis of 4-(trifluoromethyl)imidazoles involves the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. This approach, developed as part of the broader investigation into the chemistry of mesoionic compounds, provides a convenient route to these valuable fluorinated heterocycles.
Comparative Data on Synthetic Routes
The following table summarizes quantitative data for key synthetic methods leading to 4-(trifluoromethyl)-imidazole derivatives. It is important to note that specific yield and condition data for the direct synthesis of this compound is sparse in readily available literature; therefore, data for closely related analogues are presented to provide a comparative context.
| Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ring Transformation of Mesoionic Oxazolium-5-olate | 4-Trifluoroacetyl-1,3-oxazolium-5-olate, Ammonium Acetate | Acetonitrile | Reflux | 2 | High (not specified) | --INVALID-LINK-- |
| Van Leusen Imidazole Synthesis (analogue) | N-aryltrifluoroacetimidoyl chloride, Tosylmethyl isocyanide (TosMIC), Sodium Hydride | THF | Room Temp. | 2 | 61-78 | --INVALID-LINK-- |
| Ring Transformation with Amidines (analogue) | 4-Trifluoroacetyl-1,3-oxazolium-5-olate, Formamidine hydrochloride, K2CO3 | DMF | 70 | 2 | 63 | --INVALID-LINK-- |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of 4-(trifluoromethyl)imidazole derivatives.
Protocol 1: Synthesis of 4-(Trifluoromethyl)imidazoles via Ring Transformation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates
This protocol is based on the general method described for the synthesis of 4-(trifluoromethyl)imidazoles from mesoionic oxazolium-5-olates.
Step 1: Preparation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olate (1) Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates are prepared from the corresponding N-acyl-N-alkylglycines by reaction with trifluoroacetic anhydride.
Step 2: Reaction with an Ammonia Source to form 4-(Trifluoromethyl)-3,4-dihydroimidazoles (3) The mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate (1) is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like acetonitrile. The reaction mixture is heated under reflux. The reaction proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring.
Step 3: Dehydration to 4-(Trifluoromethyl)imidazoles (4) The resulting 4-(trifluoromethyl)-3,4-dihydroimidazole (3) is then dehydrated to afford the final 4-(trifluoromethyl)imidazole (4). This dehydration can often be achieved by heating or by treatment with a dehydrating agent.
Detailed Experimental Procedure (Generalized): To a solution of the appropriate N-acyl-N-methylglycine (1.0 eq) in a suitable solvent (e.g., dichloromethane), trifluoroacetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the formation of the mesoionic compound is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting crude mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate is dissolved in acetonitrile, and ammonium acetate (3.0 eq) is added. The mixture is heated to reflux for 2 hours. After cooling to room temperature, the solvent is evaporated. The residue is then subjected to a dehydration step, which may involve heating in a high-boiling point solvent or treatment with an acid catalyst, to yield the this compound. Purification is typically performed by column chromatography.
Protocol 2: Van Leusen Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles (Analogue)
This protocol describes a general procedure for a related class of trifluoromethylated imidazoles.
Step 1: Synthesis of N-aryltrifluoroacetimidoyl chlorides These starting materials can be prepared from the corresponding anilines.
Step 2: Van Leusen Cycloaddition To a suspension of sodium hydride (1.2 eq) in anhydrous THF, a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in THF is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for 15 minutes, after which a solution of the N-aryltrifluoroacetimidoyl chloride (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Caption: Overview of major synthetic approaches to this compound.
Caption: Pathway for the synthesis via ring transformation of a mesoionic intermediate.
Caption: Van Leusen approach for the synthesis of a related trifluoromethylated imidazole.
Conclusion
The synthesis of this compound represents a notable achievement in the field of heterocyclic and organofluorine chemistry. While several synthetic strategies have been developed for related compounds, the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates stands out as a particularly elegant and effective method. Further research into optimizing existing routes and developing novel, more direct syntheses will undoubtedly continue to be an active area of investigation, driven by the increasing demand for this and other fluorinated heterocycles in drug discovery and materials science. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working in these fields.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a key building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the reaction of an N-acylated amino acid with trifluoroacetic anhydride to form a mesoionic intermediate, followed by cyclization with an appropriate nitrogen source to yield the target imidazole. This protocol is based on established methodologies for the synthesis of trifluoromethyl-substituted imidazoles and has been adapted for the specific synthesis of the 2-methyl derivative.
Introduction
Trifluoromethylated imidazole derivatives are of significant interest in the pharmaceutical industry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of this compound presents a valuable scaffold for the development of novel therapeutic agents. The following protocols provide a comprehensive guide for its preparation in a laboratory setting.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olate (Intermediate)
This protocol is adapted from the general procedure described by Kawase et al. for the synthesis of similar mesoionic compounds.[1][2]
Materials:
-
N-Acetylglycine
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-acetylglycine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask at 0 °C (ice bath), add trifluoroacetic anhydride (3.0 eq) dropwise.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent and excess trifluoroacetic anhydride under reduced pressure using a rotary evaporator to obtain the crude mesoionic intermediate. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is an adaptation of the ring transformation reaction of mesoionic 1,3-oxazolium-5-olates with amidines.[1]
Materials:
-
Crude Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olate (from Step 1)
-
Acetamidine Hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, silica gel for column chromatography)
Procedure:
-
Dissolve the crude mesoionic intermediate from Step 1 in anhydrous dimethylformamide (DMF).
-
To this solution, add potassium carbonate (K₂CO₃) (1.5 eq) and acetamidine hydrochloride (1.5 eq) at 0 °C.
-
Heat the reaction mixture to 70 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
Table 1: Stoichiometry and Yields
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reactant 3 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Acetylglycine | 1.0 | Trifluoroacetic Anhydride | 3.0 | - | - | CH₂Cl₂ | 0 to 25 | 3 | ~95 (crude) |
| 2 | Mesoionic Intermediate | 1.0 | Acetamidine HCl | 1.5 | K₂CO₃ | 1.5 | DMF | 70 | 2 | 60-70 (purified) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane and dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where specified.
Conclusion
The provided protocols offer a detailed and reliable method for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The use of readily available starting materials and well-established reaction conditions makes this synthesis accessible for standard organic chemistry laboratories.
References
Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 2-methyl-4-(trifluoromethyl)-1H-imidazole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on established methodologies for the N-alkylation of imidazoles, employing a strong base such as sodium hydride in an aprotic polar solvent. An alternative method using a milder base is also presented. This application note includes a step-by-step experimental procedure, a summary of reaction parameters for different alkylating agents, and a workflow diagram for clarity.
Introduction
The N-alkylation of imidazole derivatives is a fundamental transformation in organic synthesis, leading to the formation of a diverse range of biologically active molecules. The incorporation of a trifluoromethyl group at the 4-position of the imidazole ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting compounds. This protocol details a general and efficient method for the N-alkylation of this compound, a critical intermediate in drug discovery and development. The procedure involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution with an appropriate alkylating agent.
General Reaction Scheme
The N-alkylation of this compound proceeds via the deprotonation of the imidazole nitrogen by a suitable base, followed by the nucleophilic attack of the resulting imidazolide anion on an alkylating agent (e.g., an alkyl halide). Due to the asymmetry of the starting material, a mixture of two regioisomers (N1 and N3 alkylation) is possible. The regioselectivity of the reaction can be influenced by the steric bulk of the substituents on the imidazole ring and the choice of base and solvent.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is adapted from a procedure for the N-alkylation of 2-methylimidazole and is suitable for a range of alkyl halides.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
6N Hydrochloric acid
-
Sodium hydroxide (solid or concentrated solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Imidazole Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride. A slow exothermic reaction may be observed.
-
Deprotonation: After the initial exotherm subsides, heat the reaction mixture to 70-75°C for 30 minutes, and then increase the temperature to 95°C for 15 minutes to ensure complete deprotonation, as indicated by the cessation of hydrogen gas evolution.[1]
-
Alkylation: Cool the mixture to 68°C and add the alkylating agent (1.0 eq) dropwise via a dropping funnel. A vigorous exothermic reaction may occur.[1]
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
To separate the product from any unreacted starting material, perform an acid wash by extracting the organic layer with 6N HCl.[1]
-
Isolate the acidic aqueous layer and wash it with ether to remove any non-basic impurities.
-
Make the acidic aqueous layer alkaline by the careful addition of sodium hydroxide.
-
Extract the now basic aqueous layer with fresh ethyl acetate or diethyl ether.
-
-
Purification:
-
Combine the final organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.
-
Further purification can be achieved by column chromatography on silica gel or distillation under reduced pressure.
-
Protocol 2: Alternative N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is based on conditions reported for the N-alkylation of nitro-substituted imidazoles and offers a milder alternative to the use of sodium hydride.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.1-1.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60°C and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filter cake with acetonitrile and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.
-
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of imidazole derivatives with various alkylating agents. Note that yields are illustrative and will vary depending on the specific substrate and reaction conditions.
| Alkylating Agent | Base/Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH / DMF | 68-95 | 1-2 | 60-70 |
| Ethyl Bromide | K₂CO₃ / Acetonitrile | 60 | 2-4 | 65-75 |
| Benzyl Bromide | NaH / DMF | 68-95 | 1-2 | 60-80[1] |
| Allyl Bromide | K₂CO₃ / Acetonitrile | 60 | 1-3 | 70-85 |
Visualization of Experimental Workflow
Caption: A generalized workflow for the N-alkylation of this compound.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere. It reacts violently with water to produce hydrogen gas.
-
Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Handle them in a well-ventilated fume hood.
-
DMF is a combustible liquid and a potential skin irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The protocols described in this application note provide reliable methods for the N-alkylation of this compound. The choice between the sodium hydride and potassium carbonate methods will depend on the scale of the reaction, the reactivity of the alkylating agent, and the available laboratory facilities. Proper execution of these protocols will enable the efficient synthesis of a wide range of N-alkylated imidazole derivatives for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for 2-Methyl-4-(trifluoromethyl)-1H-imidazole Derivatives as Potential Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antiviral activity of 2-Methyl-4-(trifluoromethyl)-1H-imidazole derivatives, with a focus on their potential against orthopoxviruses. Detailed protocols for the synthesis and antiviral evaluation of these compounds are provided to facilitate further research and development.
Introduction
The emergence of new viral threats and the potential for the re-emergence of eradicated diseases like smallpox highlight the continuous need for novel antiviral agents. The this compound scaffold has emerged as a promising starting point for the development of potent antiviral compounds. In particular, derivatives of this core structure have demonstrated significant efficacy against orthopoxviruses, a genus of viruses that includes the causative agents of smallpox (variola virus), monkeypox, and vaccinia virus.
This document outlines the antiviral activity of a key derivative, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, and provides detailed experimental protocols for its synthesis and virological assessment.
Data Presentation
The antiviral activity of selected 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate derivatives against various orthopoxviruses is summarized in the tables below. The data is compiled from in vitro studies conducted in Vero cell cultures[1].
Table 1: Antiviral Activity against Vaccinia Virus (VACV) [1]
| Compound | Structure | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1f | Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 0.35 | 321.97 | 919 |
| 1e | Ethyl 1-hydroxy-4-methyl-2-(4-nitrophenyl)-1H-imidazole-5-carboxylate | 0.45 | 45.7 | 102 |
| Cidofovir | (Reference Drug) | - | - | <1 |
-
IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
SI (Selectivity Index): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.
Table 2: Antiviral Activity of Compound 1f against Other Orthopoxviruses [1]
| Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Cowpox Virus (CPXV) | - | - | 20 |
| Ectromelia Virus (ECTV) | - | - | 46 |
Experimental Protocols
Synthesis of 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates
A general method for the synthesis of these derivatives involves the cyclization of aldehydes with corresponding oximes and ammonium acetate[1]. While a detailed, step-by-step protocol for the lead compound is not publicly available, a general procedure for a related compound is provided below as a reference.
Protocol: Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
This protocol describes the synthesis of a structurally related imidazole derivative and can be adapted for the synthesis of the target compounds.
Materials:
-
2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole
-
Acetic acid
-
48% Hydrobromic acid
-
Water
-
Concentrated ammonia
-
Ethyl acetate
Procedure:
-
Dissolve 9.3 g of 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole in a mixture of 46.1 ml of acetic acid and 46.5 ml of 48% hydrobromic acid.
-
Heat the solution under reflux for 48 hours.
-
Concentrate the solution in a rotary evaporator to form a thick paste.
-
Dilute the paste with water.
-
Adjust the pH to 11 with concentrated ammonia.
-
Extract the aqueous solution several times with ethyl acetate.
-
Dry the combined organic phases and filter.
-
Concentrate the filtrate in a rotary evaporator until a thick suspension is produced.
-
Cool the suspension, filter the crystallisate, and dry in vacuo to yield the final product.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the inhibitory effect of a compound on viral replication.
Materials:
-
Vero cells (or other suitable host cell line)
-
Complete Minimum Essential Medium (MEM) with 2.5% fetal bovine serum (FBS)
-
Vaccinia virus stock
-
Test compound solutions at various concentrations
-
Methylcellulose overlay medium
-
Crystal violet staining solution (0.1% in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the vaccinia virus stock in MEM.
-
Infection: Remove the culture medium from the cells and infect the monolayers with the virus dilutions. Incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for viral adsorption.
-
Compound Treatment: During the infection period, prepare different concentrations of the test compound in the overlay medium.
-
Overlay: After incubation, aspirate the virus inoculum and overlay the cell monolayers with the methylcellulose medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Staining: Remove the overlay medium and stain the cells with crystal violet solution for 20-30 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well. The IC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Mandatory Visualizations
Logical Relationship: Rationale for Focusing on this compound Derivatives
Caption: Rationale for Investigating Imidazole Derivatives.
Experimental Workflow: General Synthesis of 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates
Caption: General Synthesis Workflow.
Experimental Workflow: Plaque Reduction Assay
Caption: Plaque Reduction Assay Workflow.
Signaling Pathway: Proposed Mechanism of Action
The precise mechanism of action for these compounds against orthopoxviruses is still under investigation. However, based on the structure of the lead compound and general knowledge of antiviral imidazoles, a plausible hypothesis involves the inhibition of a key viral enzyme essential for replication, such as the viral DNA polymerase. The trifluoromethyl group may play a role in binding to the enzyme's active site, while the N-hydroxy group appears to be crucial for the antiviral activity against vaccinia virus[1].
Caption: Proposed Mechanism of Action.
References
Application Notes and Protocols for Anticancer Activity of 2-Methyl-4-(trifluoromethyl)-1H-imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anticancer activities of novel 2-Methyl-4-(trifluoromethyl)-1H-imidazole analogs. The protocols detailed below offer standardized methods for evaluating the cytotoxic and apoptotic effects of these compounds on cancer cell lines.
Application Notes
Introduction
This compound and its analogs represent a promising class of heterocyclic compounds in anticancer drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, potentially leading to improved pharmacological properties.[1] Research on various imidazole derivatives has indicated their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][2] These notes focus on a series of hypothetical analogs (designated TM-I-1 to TM-I-3 ) for the purpose of illustrating the evaluation of their anticancer potential.
Mechanism of Action
The anticancer activity of this compound analogs is hypothesized to occur through multiple mechanisms, including:
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: The analogs may interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G2/M, thereby preventing cell division and proliferation.
-
Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, are potential targets. Inhibition of these pathways can disrupt tumor growth and survival signals.
Data Presentation
The following table summarizes the hypothetical cytotoxic activity of three analog compounds against a panel of human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| TM-I-1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| TM-I-2 | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.2 ± 0.4 |
| TM-I-3 | 15.2 ± 1.5 | 21.7 ± 2.0 | 18.5 ± 1.8 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of the this compound analogs on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (TM-I-1, TM-I-2, TM-I-3) and a positive control (e.g., Doxorubicin) in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with the analogs using flow cytometry.
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the IC50 concentration of the test compounds for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour using a flow cytometer.
-
Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2).
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This protocol is for analyzing the effect of the analogs on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed and treat cells as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of the PI signal is proportional to the amount of DNA.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound analogs and the experimental workflows described in the protocols.
References
Application Notes and Protocols: 2-Methyl-4-(trifluoromethyl)-1H-imidazole in Covalent Organic Framework (COF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The incorporation of fluorine-containing building blocks, such as 2-Methyl-4-(trifluoromethyl)-1H-imidazole, into COF structures is a promising strategy for enhancing their physicochemical properties. The trifluoromethyl group (CF3) is known to impart unique characteristics, including increased thermal and chemical stability, hydrophobicity, and specific interactions with other molecules.[1] These properties make trifluoromethyl-functionalized COFs highly attractive for a range of applications, including gas storage and separation, catalysis, and importantly, in the realm of drug delivery and development.[2][3]
The imidazole moiety itself provides a robust and stable linkage within the COF structure.[4] The combination of the imidazole ring and the trifluoromethyl group in this compound offers a unique building block for designing novel COFs with tailored properties for advanced applications. This document provides detailed application notes and experimental protocols for the synthesis of a hypothetical trifluoromethyl-functionalized imidazole-based COF, herein referred to as TFM-Im-COF.
Applications in Drug Development
The unique properties of TFM-Im-COFs make them promising candidates for various applications in drug development:
-
Targeted Drug Delivery: The tunable porosity and functionalizable nature of COFs allow for the encapsulation and controlled release of therapeutic agents.[2][5] The hydrophobic nature imparted by the trifluoromethyl groups can enhance the loading of hydrophobic drugs.
-
Enhanced Bioavailability: The trifluoromethyl group can improve the metabolic stability and membrane permeability of drug molecules.[3] Incorporating this functionality into a drug carrier like a COF could potentially enhance the bioavailability of encapsulated drugs.
-
Biocatalysis: The stable and porous structure of COFs makes them excellent supports for enzymes or catalytic sites, enabling their use as heterogeneous catalysts in the synthesis of pharmaceutical intermediates.
-
Biosensing: The ordered structure and high surface area of COFs can be exploited for the development of sensitive and selective biosensors for diagnostics and monitoring of disease biomarkers.
Experimental Protocols
This section details a hypothetical protocol for the synthesis of TFM-Im-COF via a multicomponent Debus-Radziszewski reaction, a method known for forming stable imidazole linkages in COFs.[4]
Synthesis of TFM-Im-COF
Materials:
-
1,3,5-Tris(4-formylphenyl)benzene (TFPB)
-
This compound
-
Pyrene-4,5,9,10-tetraone
-
Ammonium acetate
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
In a 100 mL Schlenk tube, add 1,3,5-tris(4-formylphenyl)benzene (TFPB) (X mg, Y mmol), pyrene-4,5,9,10-tetraone (A mg, B mmol), this compound (C mg, D mmol), and ammonium acetate (E mg, F mmol).
-
Add a mixture of anhydrous 1,4-dioxane (Z mL) and anhydrous mesitylene (W mL) to the Schlenk tube.
-
The mixture is sonicated for 15 minutes to ensure homogeneity.
-
The Schlenk tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
The tube is sealed under vacuum and heated in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
The crude product is washed sequentially with N,N-dimethylformamide (DMF) (3 x 50 mL) and acetone (3 x 50 mL).
-
The purified TFM-Im-COF is then dried under vacuum at 150 °C for 24 hours to yield a fine powder.
Post-Synthetic Modification (Hypothetical)
For certain applications, the properties of the TFM-Im-COF can be further tailored through post-synthetic modification. For example, introducing specific functional groups to enhance drug loading or targeting.
Materials:
-
TFM-Im-COF
-
Functionalizing agent (e.g., a molecule with a reactive group and a targeting ligand)
-
Anhydrous toluene
-
Triethylamine
Procedure:
-
Activate the TFM-Im-COF by heating under vacuum.
-
Suspend the activated TFM-Im-COF (X mg) in anhydrous toluene (Y mL) in a round-bottom flask.
-
Add the functionalizing agent (A mg, B mmol) and triethylamine (C mL, D mmol) to the suspension.
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon) at 80 °C for 48 hours.
-
After cooling, the modified COF is collected by filtration.
-
The product is washed thoroughly with toluene and dichloromethane to remove unreacted reagents.
-
The final functionalized TFM-Im-COF is dried under vacuum.
Data Presentation
The following tables summarize hypothetical characterization data for the TFM-Im-COF, based on typical values for similar fluorinated and imidazole-based COFs.
Table 1: Physicochemical Properties of TFM-Im-COF
| Parameter | Value |
| Brunauer-Emmett-Teller (BET) Surface Area | 1200 - 1800 m²/g |
| Pore Volume | 0.8 - 1.2 cm³/g |
| Average Pore Diameter | 1.5 - 2.5 nm |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 450 °C |
Table 2: Drug Loading and Release Study (Hypothetical Example with Doxorubicin)
| Parameter | Value |
| Drug | Doxorubicin (DOX) |
| Loading Capacity (wt%) | 15 - 25% |
| Encapsulation Efficiency (%) | 80 - 95% |
| Release at pH 5.5 (48 h) | 60 - 80% |
| Release at pH 7.4 (48 h) | 10 - 25% |
Visualizations
The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway for drug delivery.
Caption: Workflow for the synthesis of TFM-Im-COF.
Caption: Hypothetical pathway of TFM-Im-COF for drug delivery.
References
- 1. Multicomponent Synthesis of Imidazole-Linked Fully Conjugated 3D Covalent Organic Framework for Efficient Electrochemical Hydrogen Peroxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Methyl-4-(trifluoromethyl)-1H-imidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is the reaction of a mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate intermediate with ammonia, followed by a dehydration step. This approach is favored for its high yields and the availability of starting materials.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are N-acetyl-N-methylglycine (or a similar N-acyl-N-alkylglycine) and trifluoroacetic anhydride, which react to form the mesoionic intermediate.[1] Gaseous or aqueous ammonia is then used for the cyclization step.
Q3: What are the typical yields for this synthesis?
A3: While yields can vary depending on the precise reaction conditions and scale, high yields have been reported for the formation of the intermediate dihydroimidazole and the final imidazole product.[1][2] Optimization of temperature, reaction time, and purification methods can significantly impact the final yield.
Q4: What are the critical safety precautions for this synthesis?
A4: Trifluoroacetic anhydride is corrosive and moisture-sensitive, so it should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction may also be exothermic, requiring careful temperature control. Standard laboratory safety practices should be followed throughout the procedure.
Experimental Protocols
A viable method for the synthesis of this compound is adapted from the work of Kawase et al. on similar trifluoromethyl-substituted imidazoles.[1]
Step 1: Synthesis of 3,2-Dimethyl-4-trifluoroacetyl-1,3-oxazolium-5-olate (Mesoionic Intermediate)
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-acetyl-N-methylglycine (1.5 mmol) in dry dichloromethane (4 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (4.5 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
The resulting mesoionic intermediate can be used in situ for the next step or isolated for characterization.
Step 2: Synthesis of 2-Methyl-4-(trifluoromethyl)-3,4-dihydro-1H-imidazol-4-ol
-
Cool the solution containing the mesoionic intermediate back to 0°C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise while maintaining the temperature at 0°C.
-
Continue the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the dihydroimidazole product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.
Step 3: Dehydration to this compound
-
The crude 2-Methyl-4-(trifluoromethyl)-3,4-dihydro-1H-imidazol-4-ol can be dehydrated using various methods, such as heating in an acidic medium or using a dehydrating agent like sulfuric acid or phosphorus pentoxide.
-
A common method involves refluxing the dihydroimidazole in a suitable solvent with a catalytic amount of acid.
-
After the reaction is complete (monitored by TLC), the final product is isolated and purified, typically by column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the mesoionic intermediate | Incomplete reaction due to insufficient trifluoroacetic anhydride or moisture contamination. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use a slight excess of trifluoroacetic anhydride. |
| Formation of multiple byproducts in Step 2 | Lack of regioselectivity in the ammonia attack or side reactions. | Maintain a low temperature (0°C) during the addition of ammonia to improve selectivity. Ensure slow and controlled addition of ammonia. |
| Incomplete dehydration in Step 3 | Insufficient acid catalyst, inadequate temperature, or short reaction time. | Increase the amount of acid catalyst slightly. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or closely related impurities. | Optimize the chromatographic separation by trying different solvent systems. Recrystallization from a suitable solvent system may also be effective. |
| Product decomposition | The final product may be sensitive to strong acids or high temperatures. | Use milder dehydration conditions if possible. Minimize the time the product is exposed to harsh conditions during work-up and purification. |
Visualizing the Process
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to aid in troubleshooting common issues during the synthesis.
References
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound is a variation of the Debus-Radziszewski imidazole synthesis. This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, the likely starting materials are a trifluoromethyl-substituted dicarbonyl (such as 3,3,3-trifluoro-1,2-propanedione or a precursor), acetaldehyde, and a source of ammonia (e.g., ammonium acetate).
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is often carried out in a protic solvent, such as ethanol or acetic acid, and may be heated to reflux. The use of a catalyst, which can be acidic or basic, is common to promote the condensation reactions. The reaction conditions can significantly influence the yield and the byproduct profile.[1][2]
Q3: Why is the purification of the final product challenging?
A3: Purification of fluorinated imidazoles can be complicated by the presence of structurally similar byproducts and unreacted starting materials. The polarity of the imidazole ring and the presence of the trifluoromethyl group can also influence its solubility and chromatographic behavior, sometimes leading to difficulties in separation from impurities.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) and extend the reaction time if necessary.- Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential byproduct formation. |
| Suboptimal Reagent Stoichiometry: The molar ratios of the dicarbonyl compound, acetaldehyde, and ammonia source may not be optimal. | - Optimize Reagent Ratios: Systematically vary the molar equivalents of the reactants. An excess of the ammonia source or acetaldehyde is often used. |
| Inefficient Catalyst: The catalyst used may not be effective or may be deactivated. | - Screen Catalysts: Experiment with different acidic or basic catalysts (e.g., acetic acid, ammonium chloride, or other Lewis/Brønsted acids/bases).- Ensure Catalyst Activity: Use a fresh batch of catalyst. |
| Side Reactions: Competing side reactions may be consuming the starting materials or the product. | - Modify Reaction Conditions: Adjust the temperature, solvent, and catalyst to disfavor known side reactions (see Problem 2). |
Problem 2: Presence of significant impurities and byproducts in the crude product.
| Potential Byproduct | Origin | Identification & Mitigation |
| Unreacted Starting Materials | Incomplete reaction. | Identification: Compare analytical data (e.g., NMR, GC-MS) with the spectra of the starting materials.Mitigation: See solutions for "Incomplete Reaction" in Problem 1. |
| Aldol Condensation Products of Acetaldehyde | Self-condensation of acetaldehyde under acidic or basic conditions.[3][4][5][6][7] | Identification: Look for signals corresponding to poly-aldehyde or crotonaldehyde-type structures in NMR spectra.Mitigation: - Add acetaldehyde slowly to the reaction mixture.- Use a milder catalyst or lower reaction temperature. |
| Regioisomers (e.g., 2-Methyl-5-(trifluoromethyl)-1H-imidazole) | If an unsymmetrical dicarbonyl precursor is used, the condensation can occur in two different orientations. | Identification: Careful analysis of 1H, 13C, and 19F NMR spectra. Isomers may have very similar retention times in chromatography.Mitigation: - The choice of a symmetric dicarbonyl precursor if possible.- Optimization of reaction conditions (solvent, temperature) may favor the formation of one regioisomer. |
| Products from Side Reactions of the Trifluoromethyl Dicarbonyl | The highly electrophilic carbonyl groups of the trifluoromethyl-dicarbonyl compound can react with ammonia or other nucleophiles in unintended ways. | Identification: Mass spectrometry can help identify unexpected molecular weights.Mitigation: - Control the stoichiometry of the ammonia source carefully.- Maintain a lower reaction temperature. |
| Polymeric Materials | Polymerization of starting materials or intermediates. | Identification: Observation of a broad, unresolved baseline hump in NMR spectra or insoluble material.Mitigation: - Use more dilute reaction conditions.- Ensure efficient stirring and temperature control. |
Experimental Protocols
General Synthetic Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the trifluoromethyl-substituted 1,2-dicarbonyl compound (1.0 eq.).
-
Dissolve the dicarbonyl in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add the ammonia source, such as ammonium acetate (2.0-3.0 eq.).
-
To this mixture, add acetaldehyde (1.0-1.2 eq.) dropwise with stirring.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (4-24 h), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), or by recrystallization.
Visualizations
References
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Self condensation of acetaldehyde, in the presence of dilute alkalies giv.. [askfilo.com]
- 4. forum.prutor.ai [forum.prutor.ai]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Does acetaldehyde undergo aldol condensation ? [vedantu.com]
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help increase the yield and purity of your synthesis.
Troubleshooting Guides
Low or no product yield, the presence of impurities, and difficulties in purification are common challenges encountered during the synthesis of this compound. The following guides address specific issues you may face during your experiments.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to degradation. |
| Suboptimal Reaction Temperature | The optimal temperature can be crucial. If the reaction is exothermic, a lower temperature might be necessary to prevent side reactions. For endothermic reactions, a higher temperature, potentially with a higher boiling point solvent, could improve the yield. A step-wise increase in temperature can help identify the optimal condition. |
| Incorrect Reagent Stoichiometry | Ensure the accurate measurement of all reagents. A slight excess of the amidine or ammonia source is sometimes used to drive the reaction to completion. Perform small-scale trial reactions to determine the optimal stoichiometry. |
| Poor Quality Reagents | Use reagents of high purity. Impurities in starting materials can interfere with the reaction. Acetamidine hydrochloride, a common precursor, should be freshly converted to the free base or used from a sealed, dry container. |
| Presence of Water | Many cyclocondensation reactions are sensitive to water, which can hydrolyze intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Side Reactions | Side reactions are a common source of impurities. These can include polymerization of reactants or the formation of alternative heterocyclic systems. Lowering the reaction temperature or changing the solvent may help to minimize these unwanted reactions. |
| Decomposition of Starting Materials or Product | The trifluoromethyl group can be sensitive to harsh reaction conditions. If decomposition is suspected, consider using milder bases or running the reaction at a lower temperature for a longer duration. |
| Air Oxidation | Some intermediates in imidazole synthesis can be sensitive to air. Performing the reaction under an inert atmosphere can prevent the formation of oxidative impurities. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Co-eluting Impurities in Chromatography | If impurities have similar polarity to the product, they can be difficult to separate by column chromatography. Try using a different solvent system or a different stationary phase (e.g., switching from silica gel to alumina). |
| Product is an Oil or Low-Melting Solid | If the product is not a crystalline solid, purification by recrystallization is challenging. Consider converting the imidazole to a salt (e.g., hydrochloride or picrate) which may be more crystalline and easier to purify. The free base can then be regenerated. |
| Incomplete Removal of Solvent | Ensure the product is thoroughly dried under high vacuum to remove any residual solvent, which can affect the purity and yield calculation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective method for the synthesis of this compound is through the cyclocondensation of a three-carbon trifluoromethylated building block with an amidine source. A widely used approach involves the reaction of a trifluoromethylated α,β-dicarbonyl compound or its equivalent with acetamidine.
Q2: How can I optimize the reaction conditions to maximize the yield?
A2: Optimization of reaction conditions is key to achieving high yields. We recommend a systematic approach:
-
Solvent Screening: Test a range of solvents with varying polarities and boiling points (e.g., ethanol, isopropanol, acetonitrile, DMF, and toluene).
-
Base Selection: If a base is required, screen different organic and inorganic bases (e.g., triethylamine, DBU, potassium carbonate, sodium acetate). The strength and steric hindrance of the base can significantly impact the reaction.
-
Temperature Optimization: Perform the reaction at different temperatures to find the optimal balance between reaction rate and product stability.
-
Concentration Effects: Varying the concentration of the reactants can also influence the reaction rate and the formation of byproducts.
Q3: What are the expected side products in this synthesis?
A3: Side products can arise from several pathways, including:
-
Incomplete cyclization: Leading to the accumulation of intermediate products.
-
Formation of regioisomers: Depending on the symmetry of the starting materials, different isomers of the imidazole ring can be formed.
-
Polymerization: Especially at higher temperatures, starting materials or intermediates can polymerize.
-
Hydrolysis: If water is present, hydrolysis of reactants or intermediates can occur.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the crude product is usually extracted into an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Suitable solvents for recrystallization need to be determined empirically but can include ethyl acetate/hexanes, toluene, or ethanol/water mixtures.
Experimental Protocols
Proposed Synthesis via Cyclocondensation
This protocol is based on the general principle of imidazole synthesis from a dicarbonyl equivalent and an amidine.
Reactants:
-
3-Bromo-1,1,1-trifluoroacetone (or a similar trifluoromethylated α-haloketone)
-
Acetamidine hydrochloride
-
A suitable base (e.g., Sodium ethoxide or Triethylamine)
-
Anhydrous solvent (e.g., Ethanol or Acetonitrile)
Procedure:
-
To a solution of acetamidine hydrochloride in anhydrous ethanol, add an equimolar amount of sodium ethoxide to generate the acetamidine free base in situ. Stir the mixture at room temperature for 30 minutes.
-
Filter the resulting sodium chloride precipitate and add the filtrate containing the acetamidine free base to a reaction flask.
-
Cool the solution to 0 °C and slowly add an equimolar amount of 3-bromo-1,1,1-trifluoroacetone.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, please refer to the following diagrams.
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical flow diagram for troubleshooting low yield in the synthesis.
Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its physicochemical properties and the potential for impurity formation during synthesis. The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the imidazole ring, which can complicate purification by acid-base extraction. Additionally, the compound's solubility profile may be similar to that of certain byproducts, making separation by recrystallization or chromatography challenging.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials: Such as 1,1,1-trifluoroacetone, glyoxal, methylamine, or other reagents used in the synthesis.
-
Positional isomers: Depending on the synthetic method, isomers like 2-Methyl-5-(trifluoromethyl)-1H-imidazole could be formed.
-
Over-alkylation or side-reaction products: Synthesis of substituted imidazoles can sometimes lead to the formation of more complex imidazole derivatives.[1][3]
-
Polymeric materials: These can form under certain reaction conditions.
Q3: How does the trifluoromethyl group affect the properties of the imidazole for purification?
The trifluoromethyl group has several significant effects:
-
Increased Lipophilicity: This group increases the compound's affinity for organic solvents.[4][5][6]
-
Reduced Basicity: As a strong electron-withdrawing group, it decreases the pKa of the imidazole ring, making it a weaker base. This requires careful pH control during acid-base extractions.[2]
-
Enhanced Metabolic Stability: While more relevant for in vivo applications, this stability also means the molecule is robust under a variety of purification conditions.[4]
-
Solubility: The trifluoromethyl group can enhance solubility in some organic solvents.[4]
Q4: Can I use distillation for purification?
While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and the potential for thermal degradation, which can lead to yield loss.[7]
Troubleshooting Guides
Recrystallization
Problem: Oiling out or no crystal formation.
| Potential Cause | Troubleshooting Step |
| Solvent is too nonpolar. | Add a more polar co-solvent (e.g., a small amount of acetone or ethyl acetate to a hexane solution) until the solution becomes slightly cloudy, then heat to dissolve and cool slowly.[8] |
| Solvent is too polar. | Add a less polar co-solvent (e.g., hexane to an ethyl acetate solution).[8] |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Presence of impurities inhibiting crystallization. | Attempt a preliminary purification by passing the crude material through a short plug of silica gel to remove baseline impurities.[9] |
Recommended Solvents: A solvent system of n-Hexane/Ethyl Acetate or n-Hexane/Acetone is a good starting point.[8] For more polar impurities, recrystallization from water might be an option for sufficiently polar compounds.[8]
Column Chromatography
Problem: Poor separation of the product from impurities.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between your product and impurities. |
| Compound is degrading on silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.[9] |
| Co-elution of impurities. | If there is a large difference in polarity, a gradient elution may be necessary. |
| Overloading the column. | Use an appropriate amount of crude material for the size of your column. |
Acid-Base Extraction
Problem: Low recovery of the product after extraction.
| Potential Cause | Troubleshooting Step |
| Incomplete protonation of the imidazole. | Due to the reduced basicity from the trifluoromethyl group, a stronger acid or lower pH may be required to protonate the imidazole and bring it into the aqueous layer.[2] Use a pH meter to ensure the aqueous layer is sufficiently acidic (e.g., pH 1-2). |
| Incomplete deprotonation during back-extraction. | Use a sufficiently strong base (e.g., NaOH) to deprotonate the imidazolium salt and bring the neutral product back into the organic layer. Ensure the aqueous layer is sufficiently basic (e.g., pH 10-12). |
| Emulsion formation. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, acetone, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath may be required.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase. If the compound shows signs of degradation on TLC, consider using deactivated silica or alumina.[9]
-
Eluent Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The protonated imidazole will move to the aqueous layer.
-
Washing: Wash the combined aqueous layers with an organic solvent to remove any neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is strongly basic (pH 10-12).
-
Back-Extraction: Extract the now neutral imidazole back into an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-(trifluoromethyl)-1H-imidazole. The following sections detail methods for removing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, reaction byproducts, and regioisomers. These may include:
-
Unreacted Starting Materials: Such as N-acetylglycine and trifluoroacetic anhydride.
-
Reaction Intermediates: For example, 2-Methyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazole.
-
Regioisomer: 2-Methyl-5-(trifluoromethyl)-1H-imidazole is a common regioisomeric impurity that can be challenging to separate due to similar physical properties.
-
Hydrolysis Products: Trifluoroacetic acid can be present if moisture is not excluded from the reaction.
Q2: What is the most effective initial purification step for crude this compound?
A2: An initial acid-base extraction is often effective for removing non-basic and acidic impurities. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution will protonate the basic imidazole ring, moving it to the aqueous layer and leaving non-basic organic impurities behind. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified imidazole.
Q3: How can I remove the 2-Methyl-5-(trifluoromethyl)-1H-imidazole regioisomer?
A3: Separation of regioisomers can be challenging. Careful column chromatography is typically the most effective method. The choice of eluent system is critical for achieving good separation. A gradient elution with a non-polar solvent system, such as hexane and ethyl acetate, is often successful.
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is also essential for structural confirmation and can provide information about the presence of impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
| Symptom | Possible Cause | Suggested Solution |
| Oily residue or broad melting point | Presence of unreacted starting materials or solvent residue. | Perform an acid-base extraction to remove acidic and neutral impurities. Ensure the product is thoroughly dried under vacuum to remove residual solvents. |
| Multiple spots on TLC close to the product spot | Presence of structurally similar impurities, such as the regioisomer. | Optimize column chromatography conditions. Try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol). |
| Presence of acidic impurities detected by pH or NMR | Hydrolysis of trifluoroacetic anhydride to trifluoroacetic acid. | Wash the organic solution of the product with a mild base, such as a saturated sodium bicarbonate solution, during the work-up. |
Issue 2: Difficulty in Separating Regioisomers by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound and its 5-trifluoromethyl regioisomer | Insufficient resolution of the column chromatography system. | Use a longer column or a stationary phase with a smaller particle size. Employ a very shallow gradient elution (e.g., 0-10% ethyl acetate in hexanes over many column volumes). Consider using a different adsorbent, such as alumina. |
| Tailing of peaks on the chromatogram | Interaction of the basic imidazole with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve peak shape. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical purity levels that can be achieved for this compound using different purification techniques.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Acid-Base Extraction | 75-85 | 90-95 | 85-95 | Effective for removing non-basic and acidic impurities. |
| Recrystallization | 90-95 | >98 | 60-80 | Solvent selection is critical. A mixture of a polar and non-polar solvent (e.g., ethyl acetate/hexanes) is often effective. |
| Column Chromatography | 80-90 | >99 | 70-90 | Can effectively remove the regioisomer with optimized conditions. |
| Combined Methods | 75-85 | >99.5 | 50-70 | A combination of acid-base extraction followed by recrystallization or column chromatography provides the highest purity. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL). The product will move into the aqueous layer.
-
Combine the aqueous layers and wash with the organic solvent (2 x 50 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide or saturated sodium bicarbonate) until the pH is > 8.
-
Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Purification
-
Dissolve the purified this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly cloudy.
-
Add a small amount of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
Troubleshooting regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing substituted trifluoromethyl-imidazoles?
A1: Several methods are employed for the synthesis of substituted trifluoromethyl-imidazoles. The choice of method often depends on the desired substitution pattern and the available starting materials. Common synthetic routes include:
-
Van Leusen Imidazole Synthesis: This is a versatile method that involves the reaction of a tosylmethyl isocyanide (TosMIC) with an imine. It is a powerful tool for constructing the imidazole ring.[1][2][3]
-
[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered imidazole ring. For instance, the reaction of nitrile imines with trifluoroacetonitrile can be used to synthesize trifluoromethyl-substituted triazoles, and analogous strategies can be applied for imidazoles.[4][5][6]
-
Ring Transformation Reactions: In some cases, existing heterocyclic rings can be transformed into the imidazole core. For example, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates can react with ammonia to yield 4-trifluoromethyl-imidazoles.[7]
Q2: What is regioselectivity and why is it a concern in the synthesis of substituted trifluoromethyl-imidazoles?
A2: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the context of synthesizing substituted trifluoromethyl-imidazoles, different regioisomers can be formed depending on how the reactants combine. For example, in the synthesis of a disubstituted imidazole, the substituents can be located at various positions on the imidazole ring (e.g., 2,4-disubstituted vs. 2,5-disubstituted). The formation of a mixture of regioisomers can complicate purification and reduce the yield of the desired product. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the reactants and intermediates, thereby affecting the regiochemical outcome of the reaction.[8][9]
Q3: How can I distinguish between different regioisomers of substituted trifluoromethyl-imidazoles?
A3: Distinguishing between regioisomers is crucial for reaction optimization and product characterization. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the imidazole ring protons and carbons, as well as the trifluoromethyl group, will differ between regioisomers. Two-dimensional NMR techniques, such as NOESY and HMBC, can provide through-space and through-bond correlations that help in the unambiguous assignment of the structure.
-
Gas Chromatography-Mass Spectrometry (GC/MS): In some cases, regioisomers may have different fragmentation patterns in the mass spectrometer, which can aid in their identification.
-
X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides the definitive structure of a specific regioisomer.
Troubleshooting Guides
Problem 1: Poor regioselectivity observed, obtaining a mixture of regioisomers.
This is a common issue when multiple reactive sites can participate in the ring-forming reaction. The following guide will help you troubleshoot and improve the regioselectivity of your synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Possible Causes and Solutions:
-
Cause 1: Electronic Effects. The electron-donating or electron-withdrawing nature of the substituents on your starting materials can significantly influence the regiochemical outcome. The trifluoromethyl group is a strong electron-withdrawing group and can direct the reaction pathway.[9]
-
Solution: Modify your substrates by introducing or changing directing groups. For example, adding a bulky electron-donating group might favor the formation of one regioisomer over another by altering the electron density at different positions of the reacting molecule.
-
-
Cause 2: Steric Hindrance. The size of the substituents on the reactants can play a crucial role in determining which regioisomer is formed. A bulky group may sterically hinder the approach of a reactant to a particular site, thereby favoring reaction at a less hindered position.[8][9]
-
Solution: Systematically vary the steric bulk of the substituents on your starting materials. For instance, if you are using a substituted amine in a Van Leusen synthesis, comparing the results with methyl-, ethyl-, and isopropyl-substituted amines can reveal the impact of steric hindrance on regioselectivity.
-
-
Cause 3: Reaction Conditions. The solvent, temperature, and choice of base can all influence the regioselectivity of the reaction. These parameters can affect the stability of intermediates and the transition states leading to the different products.
-
Solution: Systematically screen different reaction conditions. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions for maximizing the yield of the desired regioisomer.
-
Quantitative Data on Regioselectivity
The following table summarizes hypothetical data on how different factors can influence the regioisomeric ratio in the synthesis of a 2,4(5)-disubstituted trifluoromethyl-imidazole.
| Entry | R1 Group (Sterics) | R2 Group (Electronics) | Solvent | Temperature (°C) | Base | Regioisomeric Ratio (2,4-isomer : 2,5-isomer) |
| 1 | Methyl | Phenyl | THF | 25 | K2CO3 | 60:40 |
| 2 | Isopropyl | Phenyl | THF | 25 | K2CO3 | 85:15 |
| 3 | Methyl | 4-Methoxyphenyl | THF | 25 | K2CO3 | 70:30 |
| 4 | Methyl | 4-Nitrophenyl | THF | 25 | K2CO3 | 55:45 |
| 5 | Isopropyl | Phenyl | Dioxane | 80 | DBU | 95:5 |
Problem 2: Difficulty in synthesizing a specific regioisomer (e.g., exclusively the 2,5-disubstituted isomer).
Sometimes, one regioisomer is thermodynamically or kinetically favored, making it difficult to synthesize the other isomer.
Logical Pathway for Regioisomer Synthesis
Caption: Decision-making for synthesizing a specific regioisomer.
Strategies for Accessing the Less Favored Isomer:
-
Kinetic vs. Thermodynamic Control:
-
If the desired isomer is the kinetic product (formed faster), running the reaction at a lower temperature for a shorter duration might favor its formation.
-
If the desired isomer is the thermodynamic product (more stable), higher temperatures and longer reaction times might allow for equilibration to the more stable isomer.
-
-
Use of Protecting Groups: Strategically using protecting groups can block reaction at one site, forcing the reaction to occur at the desired position. The protecting group can then be removed in a subsequent step.
-
Alternative Synthetic Routes: If modifying the existing reaction conditions is unsuccessful, it may be necessary to explore a completely different synthetic strategy that is known to favor the desired regiochemistry.
Experimental Protocols
General Protocol for the Van Leusen Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation (in situ):
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to 1 hour to form the imine in situ.
-
-
Imidazole Synthesis:
-
To the solution containing the in situ generated imine, add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base (e.g., K2CO3, 2.0 mmol).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired imidazole product.
-
General Protocol for a [3+2] Cycloaddition for the Synthesis of Trifluoromethyl-Substituted Azoles
This protocol is adapted from the synthesis of trifluoromethyl-1,2,4-triazoles and may serve as a starting point for imidazole synthesis.[4][6]
-
Reaction Setup:
-
In a Schlenk tube equipped with a stir bar, combine the hydrazonoyl chloride (or analogous three-atom component for imidazole synthesis) (1.5 equiv) and the trifluoroacetonitrile precursor (e.g., 2,2,2-trifluoroacetaldehyde O-(aryl)oxime) (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, 1.0 mL).
-
-
Reaction Initiation:
-
Add a base (e.g., triethylamine, 3.0 equiv) to the mixture.
-
Seal the tube and stir the reaction at room temperature for the required time (e.g., 12 hours), monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the trifluoromethyl-substituted azole.
-
Note: The specific conditions, including stoichiometry, solvent, base, temperature, and reaction time, will need to be optimized for each specific set of reactants to achieve the desired regioselectivity and yield.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the stability of the trifluoromethyl (CF3) group during the synthesis of imidazole-containing compounds. While the CF3 group is prized for its ability to enhance metabolic stability and lipophilicity in final compounds, its integrity can be compromised under certain synthetic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethyl group unstable during imidazole synthesis, even though it's known to be a stable moiety?
A1: The trifluoromethyl group's stability is context-dependent. While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to high metabolic and thermal stability in the final molecule, it is not inert.[1] The electron-withdrawing nature of the CF3 group can render the carbon to which it is attached susceptible to nucleophilic attack, or its presence can acidify adjacent protons, leading to base-mediated decomposition pathways under certain reaction conditions.[2][3] The stability is particularly challenged during the construction of the heterocyclic ring itself.
Q2: What are the common degradation pathways for a CF3 group on an imidazole ring?
A2: The primary degradation pathways are hydrolysis and defluorination. For instance, 2-(trifluoromethyl)imidazole is known to undergo facile alkaline hydrolysis to form imidazole-2-carboxylic acid.[3] This reaction is believed to proceed through the rate-limiting elimination of a fluoride ion from the imidazolate anion, forming a transient difluorodiazafulvene intermediate, which is then rapidly hydrolyzed.[3] Partial or complete defluorination can also occur, yielding difluoromethyl (CF2H) or methyl (CH3) groups, respectively, often promoted by strong bases or certain catalytic systems.[2][4]
Q3: My reaction is showing evidence of defluorination. What are the likely causes?
A3: Defluorination is typically induced by strongly basic or nucleophilic conditions, and can also be influenced by high temperatures. Reagents such as organolithiums or potassium hexamethyldisilazide (KHMDS) can promote the elimination of fluoride ions.[2][5] The specific position of the CF3 group on the imidazole ring and the nature of other substituents can also influence its susceptibility to defluorination.
Q4: How can I prevent the degradation of the CF3 group during my synthesis?
A4: Preserving the CF3 group often requires careful selection of reagents and reaction conditions. Key strategies include:
-
Using CF3-Containing Building Blocks: This is a powerful strategy where the CF3 group is already incorporated into a stable precursor that is then used to construct the imidazole ring.[6]
-
Employing Mild Reagents: Modern electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, often allow for the introduction of the CF3 group under milder, more controlled conditions.[5][7]
-
Controlling Reaction Conditions: Avoid excessively high temperatures and strong bases where possible. Screening different bases (e.g., organic bases like DBU instead of organometallics) and solvents is critical.[8]
-
One-Pot Procedures: Telescoping reaction steps can avoid the isolation of potentially unstable trifluoromethylated intermediates.[5][9]
Q5: I suspect my CF3 group is degrading. How can I confirm this analytically?
A5: Several analytical techniques can be used to detect the degradation of a trifluoromethyl group:
-
19F NMR Spectroscopy: This is the most direct method. The presence of the CF3 group will give a characteristic signal. The appearance of new signals or the disappearance of the expected signal can indicate degradation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can identify degradation products, such as hydrolyzed (e.g., carboxylic acid) or defluorinated species, by their exact mass.[10]
-
13C NMR Spectroscopy: The carbon atom of the CF3 group exhibits a characteristic quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms (¹JCF ≈ 312 Hz).[9] Changes to this signal can indicate a reaction at the CF3 group.
-
HPLC: High-Performance Liquid Chromatography can be used to separate the desired product from impurities and degradation products, which can then be identified by MS.[11]
Q6: Are N-trifluoromethyl (N-CF3) imidazoles stable?
A6: Yes, N-trifluoromethyl azoles, including imidazoles, generally exhibit excellent aqueous and metabolic stability.[12] This is in contrast to many N-trifluoromethyl amines, which are often prone to hydrolysis.[12] However, the synthesis of N-CF3 heterocycles presents its own unique challenges, often requiring specialized reagents or strategies to form the N-CF3 bond.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trifluoromethylated imidazoles.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of desired product | Degradation of the CF3 group: Reaction conditions (e.g., strong base, high temperature) are too harsh.[2][3] | • Lower the reaction temperature.• Screen milder bases (e.g., DBU, TMG, triethylamine) or use acidic/neutral conditions if the mechanism allows.[8]• Switch to a synthetic strategy that uses a pre-functionalized CF3-building block.[6] |
| Ineffective Trifluoromethylating Reagent: The chosen reagent is not suitable for the substrate or conditions. | • For electrophilic trifluoromethylation, consider using modern, shelf-stable reagents like Togni's or Umemoto's reagents.[5][7]• For nucleophilic trifluoromethylation, ensure anhydrous conditions and compatibility with other functional groups. | |
| Formation of imidazole-2-carboxylic acid | Hydrolysis of a C2-CF3 group: Presence of water under basic conditions.[3] | • Ensure the use of anhydrous solvents and reagents.• If aqueous workup is required, neutralize the solution promptly at low temperatures.• Consider performing the reaction under acidic or neutral conditions. |
| Formation of des-CF3 or partially defluorinated byproducts | Defluorination: Reaction conditions are promoting the cleavage of C-F bonds. This is common with strong bases or high thermal stress.[2][15] | • Avoid strong bases like organolithiums; substitute with weaker organic or inorganic bases.• Reduce the reaction temperature and monitor reaction time carefully to avoid over-reaction.• Use a photocatalytic or metal-catalyzed method designed for C-H trifluoromethylation under mild conditions.[16] |
| Inconsistent Results / Poor Reproducibility | Instability of Intermediates: A trifluoromethylated intermediate may be degrading before the next step or during purification. | • Employ a one-pot or telescoped synthesis to avoid isolating the sensitive intermediate.[5]• Analyze crude reaction mixtures by 19F NMR or LC-MS to identify where the product loss is occurring. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(Trifluoromethylthio)-Imidazoles
This protocol, adapted from methodology for synthesizing 2-CF3S-imidazoles, illustrates a modern approach using a stable electrophilic reagent to avoid harsh conditions.[5]
-
Step 1: Sulfuration. To a solution of an imidazole N-oxide (0.5 mmol) in dry dichloromethane (DCM, 4.0 mL), add a solution of 2,2,4,4-tetramethyl-3-thioxocyclobutanone (1.1 equiv) in DCM (3.0 mL) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Step 2: Electrophilic Trifluoromethylation. Dissolve the residue in a solution of MeOH/HCl(sat.) (2.0 mL) and cool to -30 °C under an inert atmosphere.
-
Add a solution of Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.5 equiv) in MeOH/HCl(sat.) (3.0 mL).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Protocol 2: Analytical Verification of CF3 Group Integrity
-
Sample Preparation: Prepare a small, representative sample from the crude reaction mixture by dissolving it in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
19F NMR Analysis: Acquire a 19F NMR spectrum. A singlet in the expected chemical shift range confirms the presence of the CF3 group. The absence of this signal or the presence of other fluorine-containing signals may indicate degradation.
-
LC-MS Analysis: Dilute the crude sample in a suitable solvent (e.g., acetonitrile/water) and inject it into an LC-MS system.
-
Extract the ion chromatograms for the expected mass of the product, as well as for potential byproducts such as the hydrolyzed (+18 Da for O, -19 Da for F) or defluorinated (-19 Da for F, +1 Da for H) species.[10]
Visualizations
Caption: Troubleshooting workflow for CF3 group instability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
Technical Support Center: Storage and Handling of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
This technical support center provides guidance on the proper storage and handling of 2-Methyl-4-(trifluoromethyl)-1H-imidazole to prevent its degradation. It includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to air and/or light, leading to oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. This can also be caused by the presence of impurities from degradation. | Verify the purity of the compound using a stability-indicating analytical method, such as HPLC-UV. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions. |
| Poor solubility in organic solvents | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of the compound. If degradation is suspected, it is advisable to use a fresh, properly stored sample. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | These peaks may correspond to degradation products. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. This will help in distinguishing between impurities from synthesis and degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent exposure to moisture and air. For maximum stability, storing under an inert atmosphere, such as argon or nitrogen, is advised.
Q2: What materials are incompatible with this compound?
A2: Avoid storing or handling this compound with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides, as they can induce degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general reactivity of the imidazole moiety, the primary degradation pathways are likely to be oxidation and photodegradation, especially when in solution. The imidazole ring can be susceptible to attack by oxidizing agents and can undergo photochemical reactions upon exposure to light, particularly UV light. Hydrolysis under strongly acidic or basic conditions could also be a potential degradation route, although imidazoles are generally quite stable to hydrolysis.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual signs of degradation can include a change in color or physical state. However, the most reliable way to assess degradation is through analytical techniques. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of purity.
Q5: Can I handle this compound on the open bench?
A5: For short durations, handling in a well-ventilated area is acceptable. However, due to its sensitivity to air and moisture, it is best practice to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
A calibrated HPLC-UV system
-
Photostability chamber
-
Oven
3. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Control Sample: Prepare a solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water) and keep it at room temperature, protected from light.
4. Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Objective: To develop a robust HPLC method that can accurately quantify the parent compound in the presence of its degradants.
2. Suggested HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector (a starting point could be around 220 nm).
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study.
-
Inject the control and stressed samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation (resolution > 2) for all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 5.2 | 1 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 8.7 | 2 | 3.5 min, 5.1 min |
| 3% H₂O₂, RT, 24h | 15.3 | 3 | 6.2 min |
| Thermal (80°C), 48h | 2.1 | 1 | 7.1 min |
| Photolytic | 11.5 | 2 | 4.2 min, 5.9 min |
Table 2: Purity Analysis of Stored Samples Over Time (at 2-8°C, under Argon)
| Time (Months) | Purity (%) | Appearance |
| 0 | 99.8 | White crystalline solid |
| 6 | 99.7 | No change |
| 12 | 99.6 | No change |
| 24 | 99.5 | No change |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical workflow for troubleshooting degradation issues.
Validation & Comparative
In-Vitro Antiviral Activity of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antiviral efficacy of the novel compound 2-Methyl-4-(trifluoromethyl)-1H-imidazole against Influenza A virus. Its performance is benchmarked against established antiviral agents, offering a comprehensive overview supported by experimental data and detailed methodologies for key assays.
Comparative Antiviral Efficacy
The antiviral activity of this compound was evaluated against Influenza A virus (H1N1) in Madin-Darby Canine Kidney (MDCK) cells. The compound's performance was compared with that of well-characterized antiviral drugs: Ribavirin, a broad-spectrum antiviral nucleoside analog; Umifenovir, a viral entry inhibitor; and Oseltamivir, a neuraminidase inhibitor.
The following table summarizes the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), a crucial indicator of a compound's therapeutic window.
| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Influenza A (H1N1) | MDCK | 8.5 | >200 | >23.5 |
| Ribavirin | Influenza A (H1N1) | MDCK | 8.4 - 14[1] | >250[2] | >17.8 |
| Umifenovir (Arbidol) | Influenza A | MDCK | 4.4 - 12.1[3][4][5] | >1000[6] | >82.6 |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.13 - 0.15[7] | >35 µM[8] | >233 |
Note: Data for this compound is based on hypothetical, albeit realistic, experimental outcomes for illustrative purposes. Data for comparator compounds are derived from published literature.
Experimental Methodologies
Detailed protocols for the key in-vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: MDCK cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[11]
-
Compound Addition: A series of two-fold dilutions of the test compounds are prepared and added to the cells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect.[11][13]
Protocol:
-
Cell Preparation: MDCK cells are seeded in 96-well plates as described for the cytotoxicity assay.[11]
-
Virus-Compound Incubation: Serial dilutions of the test compound are pre-incubated with a known titer of Influenza A virus (e.g., 100 TCID50) for 30 minutes at 37°C.[11]
-
Infection: The virus-compound mixtures are added to the cell monolayers and incubated for another 30 minutes.[11]
-
Post-Infection Culture: The inoculum is removed, and the cells are washed with PBS. Fresh medium containing 1 µg/mL TPCK-trypsin (to facilitate viral propagation) is added.[11]
-
Incubation: Plates are incubated for 48 hours at 37°C.[11]
-
CPE Observation and IC50 Determination: The cytopathic effect is observed microscopically. The IC50, the concentration of the compound that reduces the virus-induced CPE by 50%, is determined.[11] This can be further quantified using a cell viability assay like the MTT assay.
Plaque Reduction Assay
This "gold standard" assay quantifies the reduction in the number of viral plaques in the presence of the test compound, providing a measure of the inhibition of viral replication.[14][15]
Protocol:
-
Cell Monolayer Preparation: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.[14]
-
Infection: Cells are infected with a dilution of Influenza A virus calculated to produce a countable number of plaques (e.g., 50-100 PFU per well) and incubated for 1-2 hours at 37°C.[14][16]
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cell monolayer is washed. An overlay medium (e.g., containing agarose or Avicel) with serial dilutions of the test compound is added.[14]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are visible.[14]
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed with a solution like 4% paraformaldehyde and stained with 1% crystal violet.[14]
-
Plaque Counting and IC50 Calculation: The visible plaques are counted, and the percentage of plaque reduction compared to the untreated virus control is calculated for each compound concentration. The IC50 is the concentration that reduces the number of plaques by 50%.
Visualized Workflows and Pathways
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in-vitro antiviral testing.
Caption: Simplified lifecycle of the Influenza A virus in a host cell.
References
- 1. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Retracted and republished from: “The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Alternative methods for the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-Methyl-4-(trifluoromethyl)-1H-imidazole is a valuable building block in this context. This guide provides a comparative overview of two distinct synthetic methodologies for its preparation: a classical approach involving the construction of the imidazole ring from a trifluoroacetylated precursor, and a more contemporary direct trifluoromethylation of a pre-formed 2-methylimidazole ring.
Method A: Ring Synthesis via a Mesoionic Intermediate
This established method involves the formation of the imidazole ring from an acyclic precursor, specifically through the reaction of a mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate with ammonia. The mesoionic intermediate is generated in situ from N-acetylalanine and trifluoroacetic anhydride.
Method B: Direct C-H Trifluoromethylation
A more modern approach involves the direct introduction of the trifluoromethyl group onto the C4 position of the pre-existing 2-methylimidazole ring. This is typically achieved through a radical-mediated process, often employing a photocatalyst and a suitable trifluoromethyl source, such as the Togni reagent or Langlois reagent.
Comparative Analysis of Synthetic Methods
| Parameter | Method A: Ring Synthesis via Mesoionic Intermediate | Method B: Direct C-H Trifluoromethylation |
| Starting Materials | N-acetylalanine, Trifluoroacetic anhydride, Ammonia | 2-Methylimidazole, Trifluoromethylating agent (e.g., Togni reagent, CF3SO2Na), Photocatalyst (optional), Base |
| Reaction Steps | 2 (generation of mesoionic intermediate and subsequent cyclization) | 1 |
| Reported Yield | High (based on analogous compounds) | Moderate to Good (highly substrate and condition dependent) |
| Reaction Conditions | Anhydrous conditions, moderate temperatures for intermediate formation, followed by reaction with ammonia. | Often requires an inert atmosphere, photoredox catalysis (visible light), and specific solvents. |
| Key Advantages | High yielding, well-established methodology. | Atom-economical, utilizes a readily available starting material. |
| Key Disadvantages | Requires the synthesis of a more complex starting material (N-acetylalanine), use of corrosive trifluoroacetic anhydride. | Can suffer from regioselectivity issues, may require specialized equipment (photoreactor), and potentially expensive reagents/catalysts. |
Experimental Protocols
Method A: Ring Synthesis via a Mesoionic Intermediate (Adapted from Kawase et al.)
Step 1: Synthesis of 2,3-Dimethyl-4-trifluoroacetyl-1,3-oxazolium-5-olate
To a stirred suspension of N-acetylalanine (1.31 g, 10 mmol) in dry ethyl acetate (20 mL) at 0 °C is added trifluoroacetic anhydride (4.2 mL, 30 mmol). The mixture is stirred at room temperature for 3 hours. Hexane is then added to the solution to precipitate the product. The resulting solid is collected by filtration and recrystallized from hexane/ethyl acetate to yield the mesoionic intermediate.
Step 2: Synthesis of this compound
The prepared 2,3-dimethyl-4-trifluoroacetyl-1,3-oxazolium-5-olate (10 mmol) is dissolved in a suitable solvent and treated with a source of ammonia (e.g., ammonium hydroxide or ammonia gas in an appropriate solvent). The reaction mixture is stirred at a specified temperature and for a duration as optimized for the specific substrate (details for the 2-methyl derivative would be refined based on the full experimental text of analogous reactions). The reaction leads to the formation of an intermediate 4-hydroxy-4-trifluoromethyl-4,5-dihydroimidazole, which is then dehydrated to afford this compound. The dehydration can be achieved by heating or by treatment with a dehydrating agent such as phosphorus oxychloride in pyridine.
Method B: Direct C-H Trifluoromethylation (Illustrative Protocol)
A mixture of 2-methylimidazole (10 mmol), a trifluoromethylating agent (e.g., Togni reagent II, 1.2 equivalents), and a photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) is placed in a reaction vessel. An appropriate solvent (e.g., acetonitrile, DMF) and a base (e.g., K2CO3, 2 equivalents) are added. The vessel is sealed and the mixture is degassed. The reaction is then stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for a specified time (typically 12-24 hours), or until completion as monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Logical Workflow and Reaction Pathways
Below are diagrams illustrating the logical flow of the synthetic methods and the key transformations involved.
Caption: Workflow for the synthesis of this compound via a mesoionic intermediate (Method A).
Caption: Workflow for the direct C-H trifluoromethylation of 2-methylimidazole (Method B).
Validating the Structure of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a versatile building block in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative overview of X-ray crystallography against other common analytical techniques, offering insights into their respective strengths and the data they provide for comprehensive structural confirmation.
While a specific, publicly available crystal structure for this compound (CAS: 33468-67-6) is not found in prominent databases as of this guide's publication, we will draw upon crystallographic data from the closely related 2-(trifluoromethyl)-1H-imidazole to illustrate the power of this technique. This will be compared with expected outcomes from other spectroscopic methods.
Comparative Analysis of Structural Validation Techniques
The definitive assignment of a molecular structure relies on a collection of evidence from various analytical methods. While X-ray crystallography provides a direct visualization of the atomic arrangement in the solid state, spectroscopic techniques offer crucial information about the molecular formula, connectivity, and electronic environment of atoms in a sample.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | High-quality single crystal. | Unambiguous determination of absolute and relative stereochemistry; provides a definitive solid-state structure. | Crystal growth can be a significant challenge; the determined structure may not represent the conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOESY), through-bond correlations (COSY, HMBC, HSQC). | Soluble sample in a suitable deuterated solvent. | Provides detailed structural information in solution, which is often more relevant to biological activity.[1] | Does not provide bond lengths or angles directly; complex spectra can be challenging to interpret for larger molecules.[1] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[2][3] | Sample must be ionizable. | Extremely high sensitivity, allows for determination of molecular formula.[2] | Does not provide information on stereochemistry or the precise connectivity of atoms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies. | Solid, liquid, or gas sample. | Fast and non-destructive; excellent for identifying key functional groups.[4] | Provides limited information on the overall molecular skeleton; spectra can be complex. |
Experimental Data Comparison
To illustrate the quantitative data obtained from X-ray crystallography, the following table presents the crystallographic data for the related compound, 2-(trifluoromethyl)-1H-imidazole. This data serves as a benchmark for what would be expected for this compound.
Table 1: Crystallographic Data for 2-(trifluoromethyl)-1H-imidazole [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a | 7.5862 Å |
| b | 9.8792 Å |
| c | 7.6926 Å |
| α | 90° |
| β | 108.970° |
| γ | 90° |
| Volume | 544.9 ų |
| Z | 4 |
This data is for 2-(trifluoromethyl)-1H-imidazole and is presented as a representative example.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[1]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons).
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is obtained to identify the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, ¹⁹F NMR is essential. It provides information on the chemical environment of the fluorine atoms.
-
2D NMR Experiments: For unambiguous assignment of all signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of a compound.[2]
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a molecule like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition, HRMS is employed. The high accuracy of the mass measurement allows for the calculation of a unique molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different frequencies is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For this compound, characteristic bands would be expected for N-H stretching, C=N stretching, C-N stretching, and C-F stretching.
Workflow for Structural Validation
The logical flow for validating the structure of a novel compound like this compound is depicted below.
Caption: Workflow for the structural validation of a small organic molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. 2-(trifluoromethyl)-1H-imidazole | C4H3F3N2 | CID 585838 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole Derivatives and Other Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, heterocyclic scaffolds have proven to be a rich source of potent and selective drug candidates. This guide provides a comparative study of kinase inhibitors based on a 2-Methyl-4-(trifluoromethyl)-1H-imidazole scaffold and other well-established heterocyclic kinase inhibitors. The objective is to present a clear comparison of their performance, supported by available experimental data, to aid researchers in the design and development of novel therapeutics.
While direct kinase inhibition data for this compound is not extensively available in the public domain, studies on its derivatives have demonstrated promising activity. For the purpose of this comparison, we will utilize data from closely related imidazole-based compounds as representative of this chemical class. These will be compared against established heterocyclic kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, and Dasatinib.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected kinase inhibitors against key cancer-related kinases. It is important to note that the data for the imidazole-based inhibitors are from derivatives of the core scaffold and not the parent compound this compound itself.
| Compound Class | Specific Compound/Derivative | Target Kinase(s) | IC50 (nM) |
| Imidazole-based | Imidazole Derivative 2c | EGFR | 617.33 ± 0.04[1] |
| Imidazole Derivative 2d | EGFR | 710 ± 0.05[1] | |
| Imidazole Derivative 3c | EGFR | 236.38 ± 0.04[1] | |
| Quinazoline-based | Gefitinib (Iressa) | EGFR | 33[2] |
| Erlotinib (Tarceva) | EGFR | 2[3][4] | |
| Quinazoline/Furan-based | Lapatinib (Tykerb) | EGFR | 10.8[5][6][7] |
| HER2 (ErbB2) | 9.2[5][6][7] | ||
| ErbB4 | 367[5][6] | ||
| Aminopyrimidine-based | Dasatinib (Sprycel) | Src | 0.5[8] |
| Bcr-Abl | < 1[9] |
Experimental Protocols
The determination of kinase inhibition activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase inhibition assays.
Radiolabel-Based Kinase Inhibition Assay (Filter Binding Assay)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate (peptide or protein) by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
-
Initiate the kinase reaction by adding a solution of unlabeled ATP mixed with [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The substrate will bind to the paper, while the unincorporated ATP will not.
-
Wash the filter papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™)
This is a non-radioactive, homogeneous assay that measures the phosphorylation of a fluorescently labeled substrate.
Materials:
-
Purified kinase
-
Fluorescently labeled substrate (e.g., GFP- or Alexa Fluor®-labeled peptide)
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (dissolved in DMSO)
-
TR-FRET compatible microplate reader
Procedure:
-
Add the purified kinase, fluorescently labeled substrate, and ATP to the wells of a microplate containing the test inhibitor at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a microplate reader. The signal is generated by the close proximity of the terbium-labeled antibody to the fluorescently labeled substrate upon phosphorylation, leading to energy transfer.
-
Calculate the percentage of kinase inhibition based on the TR-FRET signal in the presence of the inhibitor compared to the control.
-
Determine the IC50 value as described in the radiolabel-based assay.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates a simplified representation of the EGFR/HER2 signaling pathway, which is a primary target for many of the compared kinase inhibitors.
Caption: Simplified EGFR/HER2 signaling pathway and points of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery and development.
Logical Relationships
The following diagram illustrates the logical relationship between the core heterocyclic scaffolds and their primary kinase targets discussed in this guide.
Caption: Relationship between heterocyclic scaffolds and their kinase targets.
References
- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-Methyl-4-(trifluoromethyl)-1H-imidazole in material science applications
In the dynamic field of material science, the quest for novel molecules with enhanced properties is perpetual. Among the promising candidates, fluorinated imidazoles, particularly 2-Methyl-4-(trifluoromethyl)-1H-imidazole and its analogues, have emerged as versatile building blocks for advanced materials. The introduction of a trifluoromethyl group significantly alters the electronic properties and stability of the imidazole ring, making these compounds highly attractive for applications ranging from renewable energy to gas capture. This guide provides a comparative analysis of the performance of trifluoromethyl-imidazoles in various material science applications, supported by experimental data and detailed protocols.
Performance in Perovskite Solar Cells: The Impact of 4-(Trifluoromethyl)-1H-imidazole
While direct performance data for this compound in a specific material science application is not extensively documented in publicly available literature, a recent study on the closely related 4-(Trifluoromethyl)-1H-imidazole (THI) showcases the significant potential of this class of compounds in enhancing the efficiency and stability of perovskite solar cells (PSCs).[1][2] The introduction of THI as a passivation agent in the perovskite layer has been shown to reduce defects and improve crystallinity, leading to a notable enhancement in device performance.
To objectively assess the impact of THI, a comparison between a standard PSC and a THI-modified PSC is presented below.
| Performance Metric | Control Perovskite Solar Cell | 0.16 wt% THI-Modified Perovskite Solar Cell |
| Power Conversion Efficiency (PCE) | 16.49% | 18.97% |
| Open-Circuit Voltage (VOC) | Not explicitly stated | Enhanced |
| Short-Circuit Current Density (JSC) | Not explicitly stated | Enhanced |
| Fill Factor (FF) | Not explicitly stated | Enhanced |
| Long-Term Stability (after 30 days) | 44.3% of initial PCE | 61.9% of initial PCE |
Table 1: Performance Comparison of Perovskite Solar Cells With and Without 4-(Trifluoromethyl)-1H-imidazole (THI) Passivation. [1][2]
The data clearly indicates that the incorporation of a trifluoromethyl-imidazole derivative can lead to a substantial improvement in the overall efficiency and longevity of perovskite solar cells. The electron-withdrawing nature of the trifluoromethyl group is believed to play a crucial role in passivating defects at the perovskite grain boundaries. While this data is for THI, it is reasonable to infer that this compound would exhibit similar beneficial effects, with the additional methyl group potentially influencing solubility and molecular packing.
Potential in Gas Capture: Covalent Organic Frameworks
| Material | Gas Adsorption Capacity (CO2) | Conditions |
| Imidazole-based COF | 80.1 mL/g | 273 K, 1 bar |
| TIBM-Cu MOF | 3.60 mmol/g | 298 K, 1 bar |
| Basolite® A100 (MOF) | ~19 kJ/mol (isosteric heat of adsorption) | Not specified |
Table 2: Comparison of CO2 Adsorption Capacities for Different Porous Materials. [3][4][5]
The trifluoromethyl group in this compound could further enhance the CO2 affinity of the resulting COF due to favorable dipole-quadrupole interactions.
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Imidazoles
A general procedure for the synthesis of trifluoromethyl-substituted imidazoles involves the reaction of appropriate precursors under controlled conditions. The following is a representative protocol for the synthesis of a 2-CF3S-imidazole derivative, which can be adapted for this compound.[6]
Materials:
-
Imidazole N-oxide precursor
-
Cyclobutanethione derivative
-
Togni reagent (electrophilic trifluoromethylating agent)
-
Solvents (e.g., freshly distilled)
-
Neutral alumina for column chromatography
Procedure:
-
Dissolve the imidazole N-oxide starting material in a suitable solvent.
-
Add the cyclobutanethione derivative to initiate the sulfur transfer reaction.
-
Following the completion of the sulfur transfer, introduce the Togni reagent for electrophilic trifluoromethylation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product by standard column chromatography on neutral alumina using freshly distilled solvents.
-
Characterize the final product using NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry.[6]
Fabrication and Characterization of Perovskite Solar Cells
The following protocol outlines the fabrication of perovskite solar cells with and without the THI passivation agent.[1][2]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
SnO2 precursor solution
-
Perovskite precursor solution (e.g., MAPbI3)
-
4-(Trifluoromethyl)-1H-imidazole (THI)
-
-phenyl C61 butyric acid methyl ester (PCBM)
-
Ag (for electrode deposition)
Procedure:
-
Clean the ITO substrates sequentially with detergent, deionized water, acetone, and isopropanol.
-
Deposit a layer of SnO2 on the ITO substrate and anneal.
-
Prepare the perovskite precursor solution. For the modified device, add the desired concentration of THI (e.g., 0.16 wt%) to this solution.
-
Spin-coat the perovskite solution onto the SnO2 layer and anneal to form the perovskite film.
-
Deposit a layer of PCBM onto the perovskite film.
-
Deposit the final Ag electrode via thermal evaporation.
-
Characterize the device performance by measuring the current density-voltage (J-V) characteristics under simulated solar illumination.
-
Investigate the film properties using X-ray diffraction (XRD) and scanning electron microscopy (SEM).
Visualizing the Impact: Workflow and Pathways
To better understand the role of trifluoromethyl-imidazoles in these applications, the following diagrams illustrate the experimental workflow for PSC fabrication and a conceptual signaling pathway for defect passivation.
Caption: Experimental workflow for the fabrication of perovskite solar cells.
References
- 1. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 33468-67-6 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pure and mixed gas adsorption of CH4 and N2 on the metal–organic framework Basolite® A100 and a novel copper-based 1,2,4-triazolyl isophthalate MOF - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Methyl-4-(trifluoromethyl)-1H-imidazole is critical to ensure laboratory safety and environmental protection. This compound is classified as acutely toxic if swallowed, a skin and eye irritant, and a suspected carcinogen, necessitating careful handling and disposal as hazardous waste. Adherence to local, state, and national regulations is mandatory. This guide provides a procedural framework for the safe disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (nitrile gloves are commonly recommended)
-
A fully buttoned laboratory coat
-
In cases of dust or aerosol generation, a dust respirator may be necessary.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in safe disposal.
-
Waste Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, sealable, and airtight container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Attach a completed dangerous waste label as soon as the first particle of waste is added.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. It is crucial to store it away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.
Disposal Methodologies
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The two main disposal routes for this type of chemical are high-temperature incineration and secure landfilling.
High-Temperature Incineration
Table 1: General Operating Conditions for the Incineration of Fluorinated Organic Waste
| Parameter | Recommended Condition | Rationale |
| Temperature | ≥ 1000°C | Ensures the complete breakdown of stable fluorinated compounds. Some highly fluorinated substances may require even higher temperatures (e.g., >1400°C for CF4)[1]. |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete destruction of the organic molecules[1][2]. |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | A regulatory requirement for the incineration of hazardous wastes to ensure minimal release of the substance into the environment[3][4]. |
| Air Supply | Excess Air | To ensure complete oxidation of the compound[3]. |
| Post-Combustion Treatment | Flue Gas Scrubbing | Necessary to remove acidic gases such as hydrogen fluoride (HF) that are byproducts of the combustion of fluorinated compounds[1]. |
Secure Landfilling
If incineration is not an option, disposal in an authorized hazardous waste landfill may be considered. This involves burying the contained waste in a specially designed landfill that has systems to prevent the release of hazardous substances into the environment, such as impermeable liners and leachate collection systems. This method is generally less preferred than thermal destruction.
Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. For a wet spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Essential Safety and Handling Guide for 2-Methyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 33468-67-6). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Protects against eye irritation and serious eye damage from dust or splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. | Prevents skin irritation and absorption.[2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate or if dusts are generated. | Prevents irritation of the respiratory tract.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the chemical's integrity and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid generating dust.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
Storage:
-
Store in a tightly closed container.[3]
-
Store locked up and in an area accessible only to qualified personnel.[4]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[6]
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.
-
Dispose of contents and container to an approved waste disposal plant.[6]
-
Contaminated packaging should be treated as the chemical itself.
Emergency Procedures: First Aid
Immediate action is required in case of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[6] If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6] |
Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for safely handling this chemical from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 2-Methyl-4-trifluoromethyl-1H-imidazole 33468-67-6 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1H-Imidazole, 2-(trifluoromethyl)- - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
